molecular formula C11H20O2Si B8678267 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone CAS No. 61692-28-2

1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone

Cat. No.: B8678267
CAS No.: 61692-28-2
M. Wt: 212.36 g/mol
InChI Key: NIVVKCRJHWYFDR-UHFFFAOYSA-N
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Description

1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form the trimethylsilyl ether. This intermediate can then undergo further reactions to introduce the ethanone group. The reaction conditions often involve the use of iridium catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate reactions by acting as a protecting group or leaving group. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61692-28-2

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

1-(4-trimethylsilyloxycyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H20O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h7,10H,5-6,8H2,1-4H3

InChI Key

NIVVKCRJHWYFDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(=CC1)O[Si](C)(C)C

Origin of Product

United States

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